molecular formula C14H10ClNO B12092621 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No.: B12092621
M. Wt: 243.69 g/mol
InChI Key: OOALQVKYESQRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be achieved through various organic synthesis routes. One efficient method involves the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, followed by bromination at the 10 position and deamination . The reaction conditions typically involve the use of common organic solvents and reagents under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) bromide, and halogenating agents like bromine . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can lead to the formation of 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one .

Mechanism of Action

The mechanism of action of 10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of farnesyl protein transferase, which is involved in the post-translational modification of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is unique due to its specific substitution pattern and its role as an impurity in loratadine synthesis . Its distinct chemical structure and reactivity make it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

InChI

InChI=1S/C14H10ClNO/c15-11-5-1-3-9-6-7-10-4-2-8-16-13(10)14(17)12(9)11/h1-5,8H,6-7H2

InChI Key

OOALQVKYESQRBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C3=C1C=CC=C3Cl)N=CC=C2

Origin of Product

United States

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